Guanethidine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/

WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/

2.25e+00 g/L

Synonyms

Canonical SMILES

Understanding Neuronal Function

Guanethidine sulfate's mechanism of action involves depleting norepinephrine from sympathetic nerve terminals []. This property makes it a valuable tool for researchers studying the role of the sympathetic nervous system in various physiological processes. By depleting norepinephrine, guanethidine sulfate allows scientists to observe how the absence of this neurotransmitter affects functions like blood pressure regulation, organ blood flow, and pupillary dilation [, ].

These studies have contributed to a deeper understanding of the sympathetic nervous system's role in maintaining homeostasis and its involvement in various diseases.

Studying Neurodegenerative Diseases

Researchers have explored the use of guanethidine sulfate in models of neurodegenerative diseases like Parkinson's disease. The rationale behind this lies in the fact that these diseases often involve the loss of dopamine-producing neurons. Since guanethidine depletes norepinephrine, a neurotransmitter related to dopamine, it can be used to mimic some aspects of these diseases in animal models [].

These studies help researchers understand how the loss of specific neurotransmitters contributes to disease progression and pave the way for the development of new therapies.

Investigating Autonomic Nervous System Function

The autonomic nervous system, which includes the sympathetic and parasympathetic divisions, regulates various involuntary bodily functions like heart rate, digestion, and sweating. Guanethidine sulfate, by specifically affecting the sympathetic system, can be used to study the interplay between the two branches of the autonomic nervous system [].

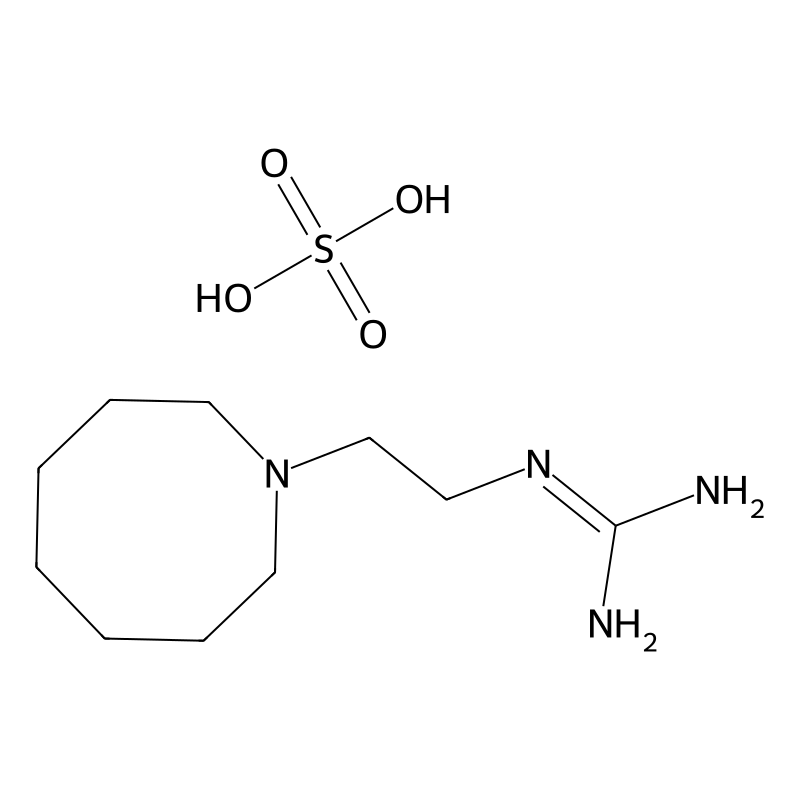

Guanethidine sulfate is a chemical compound primarily recognized for its role as an antihypertensive agent. It functions by selectively inhibiting transmission in post-ganglionic adrenergic nerves, leading to a decrease in the release of norepinephrine, a neurotransmitter involved in regulating blood pressure. The compound's chemical formula is , and it has a molecular weight of approximately 494.7 g/mol .

Guanethidine sulfate is categorized under the class of guanidines, which are characterized by the presence of a guanidine moiety. Its structure includes a hexahydro-1(2H)-azocinyl group attached to an ethylguanidine backbone, making it unique within its class .

Guanethidine acts by interfering with the transmission of nerve signals in the sympathetic nervous system. It achieves this by competing with norepinephrine, a key neurotransmitter, for uptake into nerve endings []. By reducing the amount of available norepinephrine, guanethidine prevents the proper stimulation of blood vessel constriction, ultimately leading to a decrease in blood pressure [].

Guanethidine sulfate undergoes various chemical transformations, particularly when interacting with biological systems. Its primary mechanism of action involves:

- Inhibition of Norepinephrine Release: Guanethidine is taken up by norepinephrine transporters and concentrated in vesicles, where it replaces norepinephrine, leading to depletion of this neurotransmitter in nerve endings .

- Formation of Metabolites: In the liver, guanethidine is metabolized into less active compounds that are excreted via urine. The specific metabolic pathways can include oxidative transformations that yield reactive quinone compounds .

The biological activity of guanethidine sulfate is predominantly linked to its antihypertensive effects. By inhibiting norepinephrine release at sympathetic nerve terminals, it reduces peripheral vascular resistance and cardiac output, thus lowering blood pressure. The drug has been noted for its ability to cause modest decreases in blood pressure without producing significant parasympathetic blockade .

Adverse effects may include postural hypotension, sexual dysfunction, and gastrointestinal disturbances . Its pharmacokinetic properties reveal a half-life of approximately 1.5 days and variable absorption rates ranging from 3% to 30% following oral administration .

The synthesis of guanethidine sulfate typically involves several steps:

- Formation of Guanidine Base: The initial step includes synthesizing the guanidine core through reactions involving cyanamide and formaldehyde.

- Alkylation: The guanidine base is then alkylated with an appropriate azocine derivative to introduce the hexahydro-1(2H)-azocinyl group.

- Sulfonation: Finally, the compound is treated with sulfuric acid to yield the sulfate salt form .

This multi-step synthesis allows for the production of guanethidine sulfate in a form suitable for pharmaceutical use.

Guanethidine sulfate has been utilized primarily in clinical settings for:

- Hypertension Management: It was once widely prescribed for managing resistant hypertension but has fallen out of favor in certain regions due to availability issues.

- Intravenous Nerve Block: The compound has also been employed in nerve blocks for pain management in conditions like complex regional pain syndrome .

Despite its decreased use in some areas, it remains an important agent in specific therapeutic contexts.

Studies on guanethidine sulfate indicate several interactions with other pharmacological agents:

- Norepinephrine Transporters: Guanethidine competes with norepinephrine for uptake into presynaptic terminals, which can potentiate the effects of exogenously administered norepinephrine .

- Drug Combinations: Co-administration with other antihypertensives may enhance blood pressure-lowering effects but requires careful monitoring due to potential additive hypotensive effects.

Understanding these interactions is critical for optimizing therapeutic regimens involving guanethidine sulfate.

Guanethidine sulfate shares similarities with several other compounds within the guanidine class and related antihypertensive agents. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Mechanism of Action | Unique Features |

|---|---|---|---|

| Guanidine | Basic guanidino structure | Acts as a nitric oxide donor | Primarily used as a supplement |

| Clonidine | Imidazoline derivative | Alpha-2 adrenergic agonist | Reduces sympathetic outflow |

| Methyldopa | L-Dopa derivative | Central alpha-2 adrenergic agonist | Prodrug that converts to alpha-methyl norepinephrine |

| Reserpine | Indole alkaloid | Depletes catecholamines from storage vesicles | Also used as an antipsychotic |

Guanethidine sulfate's unique mechanism—specifically its selective inhibition at post-ganglionic adrenergic nerves—distinguishes it from these similar compounds, which may have broader or different mechanisms of action.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

250 °C (sulfate salt)

Storage

UNII

Related CAS

645-43-2 (sulfate (1:1))

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

ONLY MAJOR USE OF GUANETHIDINE IS IN TREATMENT OF HYPERTENSION... IT ALSO EFFECTIVELY CONTROLS PRESSOR EPISODES ASSOC WITH HYPERREFLEXIA OF HIGH SPINAL CORD LESIONS. LOCAL APPLICATION OF GUANETHIDINE HAS RECEIVED LIMITED TRIAL IN TREATMENT OF GLAUCOMA...& TO PRODUCE PARTIAL HORNER'S SYNDROME IN...ABNORMAL EYELID RETRACTION.

GUANETHIDINE...MAY BE USEFUL ADJUNCTS TO ANTITHYROID AGENTS IN HYPERTHYROIDISM & THYROTOXIC CRISIS.

GUANETHIDINE...HAS BEEN USED...IN EYEDROPS FOR REDUCING INTRAOCULAR PRESSURE IN GLAUCOMA & FOR REDUCING LID RETRACTION IN THYROID DISEASE.

For more Therapeutic Uses (Complete) data for GUANETHIDINE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

GUANETHIDINE MAY BE CONSIDERED REPRESENTATIVE OF DRUGS THAT DEPRESS FUNCTION OF POSTGANGLIONIC ADRENERGIC NERVES.

RAPID IV INJECTION...PRODUCES...INITIAL RAPID FALL IN BLOOD PRESSURE ASSOC WITH INCR CARDIAC OUTPUT & DECR PERIPHERAL RESISTANCE; LATTER IS PROBABLY DUE TO TRANSIENT DIRECT ACTION OF DRUG ON RESISTANCE VESSELS. FALL IN BLOOD PRESSURE IS FOLLOWED BY HYPERTENSION...

MAJOR EFFECT...INHIBITION OF RESPONSES TO SYMPATHETIC ADRENERGIC NERVE ACTIVATION & TO INDIRECT-ACTING SYMPATHOMIMETIC AMINES. SINCE GUANETHIDINE ALSO SENSITIZES EFFECTOR CELLS TO CATECHOLAMINES, EFFECTIVE BLOCK MUST MEAN THAT AMT OF MEDIATOR RELEASED IS DRASTICALLY REDUCED. ...HAS CONSIDERABLE LOCAL ANESTHETIC ACTIVITY...

GUANETHIDINE APPARENTLY ACCUMULATES IN & DISPLACES NOREPINEPHRINE FROM INTRANEURONAL STORAGE GRANULES, & IS ITSELF RELEASED BY NERVE STIMULATION. THUS IT FITS DEFINITION OF "FALSE TRANSMITTER" BUT THIS MECHANISM APPEARS NOT TO BE RESPONSIBLE FOR ITS EFFECTS.

For more Mechanism of Action (Complete) data for GUANETHIDINE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

645-43-2

Absorption Distribution and Excretion

Ismelin is converted by the liver to three metabolites, which are excreted in the urine.

Renal cl=56 ml/min

...30 MIN AFTER IP ADMIN OF [(14)C]-GUANETHIDINE, ANTIHYPERTENSIVE AGENT, TO MICE, MOST OF [(14)C] WAS DISTRIBUTED IN LIVER, GI TRACT, SPLEEN, KIDNEYS, URINARY BLADDER, SALIVARY GLANDS, & BROWN FAT. IN RAT, LEVELS...IN PLASMA WERE LOWER THAN IN TISSUES...1-2 HR AFTER IP ADMIN.

HUMAN SUBJECTS RECEIVING GUANETHIDINE, HAD EXCRETED 24% OF [(14)C] IN URINE 24 HR AFTER ORAL DOSE, & 52% AFTER IV DOSE. EXCRETION OF (14)C CONTINUED, & ABOUT HALF AMT EXCRETED IN 24 HR WAS PRESENT IN URINE AFTER FURTHER 48 HR. IN 72 HR ABOUT 23% WAS EXCRETED IN FECES AFTER ORAL DOSE & 3% AFTER IV DOSE.

MUCH OF IV DOSE OF [(3)H]GUANETHIDINE WAS EXCRETED UNCHANGED IN URINE OF HUMAN HYPERTENSIVE SUBJECTS; MORE SLOWLY FROM THOSE SUFFERING ADDITIONALLY FROM RENAL FAILURE.

...PENETRATES CNS VERY POORLY AFTER SYSTEMIC ADMIN. ... GUANETHIDINE IS TAKEN UP BY & STORED IN ADRENERGIC NERVES, & THIS ACCUMULATION IS ESSENTIAL FOR ITS ACTION.

For more Absorption, Distribution and Excretion (Complete) data for GUANETHIDINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

METABOLISM APPEARS TO BE BY HEPATIC MICROSOMAL ENZYMES, & PERCENTAGE METABOLIZED IS CONSIDERABLY HIGHER AFTER ORAL THAN AFTER PARENTERAL ADMIN.

...TERTIARY NITROGEN OF PERHYDROAZOCINE RING UNDERGOES N-OXIDATION TO SIGNIFICANT EXTENT IN MAN.

HYPOTENSIVE PT ON GUANETHIDINE ELIMINATED VIA KIDNEYS UNCHANGED, ALSO GUANETHIDINE N-OXIDE, & 2-(6-CARBOXYHEXYLAMINO)-ETHYLGUANIDINE.

Wikipedia

Enoximone

Drug Warnings

SENSITIZATION BY GUANETHIDINE TO SOME SYMPATHOMIMETICS FOUND IN "COLD REMEDIES" CAN RESULT IN HYPERTENSIVE CRISES.

Biological Half Life

...GUANETHIDINE...IS BOUND TO PLASMA PROTEINS & TISSUES, CAUSING PROLONGED T/2 OF ABOUT 30 HR.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Interactions

TOPICALLY ADMIN GUANETHIDINE ENHANCES RESPONSE OF EYE TO TOPICALLY ADMIN PHENYLEPHRINE, RESULTING IN INCR MYDRIASIS.

THIAZIDES ENHANCE ANTIHYPERTENSIVE ACTION OF GUANETHIDINE, ALLOWING DOSE OF GUANETHIDINE TO BE REDUCED & DECR INCIDENCE OF ADVERSE REACTIONS...

ANTIHYPERTENSIVE ACTION OF GUANETHIDINE MAY BE BLOCKED BY DEXTROAMPHETAMINE & RELATED COMPD; THEREFORE, CONCURRENT USE OF THESE DRUGS SHOULD BE AVOIDED.

For more Interactions (Complete) data for GUANETHIDINE (10 total), please visit the HSDB record page.

Dates

2: Ourgaud AG, Chagnon A. [Guanethidine sulfate (ismeline) and adrenaline in the treatment of postoperative secondary and residual glaucoma]. Bull Soc Ophtalmol Fr. 1976 May-Jun;76(5-6):517-21. French. PubMed PMID: 1052150.

3: Lenzi F, Gerola A. [The effects of electric stimulation of the hypothalamus on pulmonary circulation in the cat. II. Blocking action of guanethidine sulfate]. Boll Soc Ital Biol Sper. 1969 Aug 31;45(16):1091-5. Italian. PubMed PMID: 5374946.

4: Mitchell JR, Arias L, Oates JA. Antagonism of the antihypertensive action of guanethidine sulfate by desipramine hydrochloride. JAMA. 1967 Dec 4;202(10):973-6. PubMed PMID: 5630743.

5: CHANDRASEKAR RG, COPPO JO, DUANE GW, PIERRE G, THURMANN M, UTLEY JH, JANNEY JG Jr. Clinical evaluation of guanethidine sulfate, a new antihypertensive agent. Am Heart J. 1962 Mar;63:309-19. PubMed PMID: 13878057.

6: GILLIS CN, NASH CW. The initial pressor actions of bretylium tosylate and guanethidine sulfate and their relation to release of catecholamines. J Pharmacol Exp Ther. 1961 Oct;134:1-7. PubMed PMID: 13898659.

7: LECKERT JT. The antihypertensive effect of guanethidine sulfate. Discussion. J La State Med Soc. 1961 Aug;113:345-6. PubMed PMID: 13760083.

8: ZIEGLER RW, SIGNORELLI JJ, DUPUY HJ. The antihypertensive effect of guanethidine sulfate. J La State Med Soc. 1961 Jun;113:221-3. PubMed PMID: 13788429.

9: Haddad HM. Management of surgical overcorrection of ptosis with topical guanethidine sulfate: a case report. Metab Pediatr Syst Ophthalmol. 1982;6(3-4):285-6. PubMed PMID: 7185020.

10: Brown BT, Carrion HM, Politano VA. Guanethidine sulfate in the prevention of autonomic hyperreflexia. J Urol. 1979 Jul;122(1):55-7. PubMed PMID: 458989.

11: Beetz D. [Decline of spermiogram modifications after termination of guanethidine sulfate application]. Andrologie. 1972;4(3):239-44. German. PubMed PMID: 4676474.

12: Storch J. [Action of 5 per cent guanethidine sulfate (ismeline) eye drops on lid retraction during Basedow's disease]. Ann Ocul (Paris). 1971 Jun;204(6):627-44. French. PubMed PMID: 5109312.

13: Pianciola AC. [Guanethidine sulfate collyrium]. Arch Oftalmol B Aires. 1971 May-Jun;46(5):46-7. Spanish. PubMed PMID: 5128656.

14: Tománková H. [Determination of (2-(octahydro-1'-azocinyl)ethyl) guanidine sulfate (guanethidine sulfate) in non-aqueous mdium. Thin layer chromatography of guanethidine sulfate]. Cesk Farm. 1970 Apr;19(3):96-8. Czech. PubMed PMID: 5423295.

15: Bonomi L, DiComite P. Outflow facility after guanethidine sulfate administration. Arch Ophthalmol. 1967 Sep;78(3):337-40. PubMed PMID: 6040011.

16: SHAPIRO AP, KRIFCHER E. PRESSOR RESPONSES TO NOXIOUS STIMULI IN HYPERTENSIVE PATIENTS: EFFECTS OF GUANETHIDINE SULFATE AND ALPHA METHYLDOPA. Circulation. 1964 Nov;30:671-8. PubMed PMID: 14230935.

17: GREENSTEIN S. Severe essential hypertension treated by guanethidine sulfate with hydrochlorthiazide. J Albert Einstein Med Cent (Phila). 1961 Jul;9:198-205. PubMed PMID: 13708357.